molecular formula C16H17BrO B6196030 1-(4-bromophenoxy)-4-tert-butylbenzene CAS No. 68549-76-8

1-(4-bromophenoxy)-4-tert-butylbenzene

Katalognummer: B6196030
CAS-Nummer: 68549-76-8
Molekulargewicht: 305.21 g/mol
InChI-Schlüssel: JKJAXUZDFRSBML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenoxy)-4-tert-butylbenzene is an organic compound characterized by the presence of a bromophenoxy group and a tert-butyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenoxy)-4-tert-butylbenzene typically involves the reaction of 4-bromophenol with 4-tert-butylphenol in the presence of a suitable base and a coupling agent. One common method is the Ullmann ether synthesis, which involves the use of copper powder as a catalyst. The reaction is carried out under reflux conditions in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (120-150°C) for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and automated systems can optimize reaction conditions and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenoxybenzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of phenoxybenzene.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenoxy)-4-tert-butylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-bromophenoxy)-4-tert-butylbenzene involves its interaction with specific molecular targets and pathways. The bromophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Bromophenoxy)-4-tert-butylbenzene is unique due to the combination of the bromophenoxy and tert-butyl groups, which impart specific chemical and physical properties

Eigenschaften

CAS-Nummer

68549-76-8

Molekularformel

C16H17BrO

Molekulargewicht

305.21 g/mol

IUPAC-Name

1-bromo-4-(4-tert-butylphenoxy)benzene

InChI

InChI=1S/C16H17BrO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,1-3H3

InChI-Schlüssel

JKJAXUZDFRSBML-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.